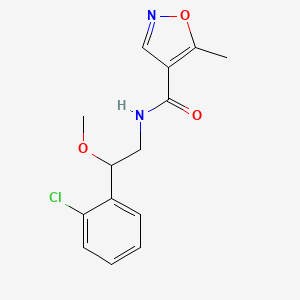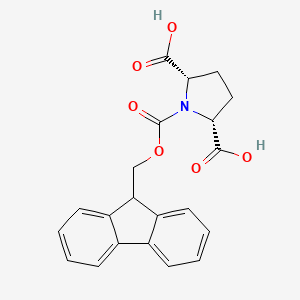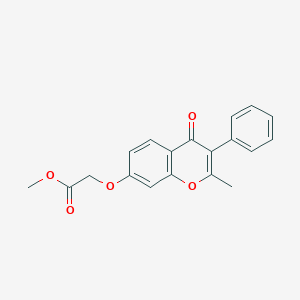
N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, stability, reactivity, and other physical and chemical characteristics .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has led to the development of novel compounds by manipulating the chemical structure of related molecules. For example, the synthesis of antitumor agents through interactions of diazoimidazole-4-carboxamide with alkyl and aryl isocyanates demonstrates the potential for creating broad-spectrum antitumor agents by modifying existing compounds (Stevens et al., 1984). Similarly, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been employed to synthesize isoxazole-4-carboxylic acid derivatives, showcasing the versatility of chemical transformations in drug development (Serebryannikova et al., 2019).
Controlled-Release Formulations
The creation of controlled-release formulations represents another significant application. For instance, the development of chemically controlled-released formulations of Hymexazol, utilizing 3-(2-hydroxyethoxy)-5-methylisoxazole, highlights the potential for enhancing the delivery and efficacy of agricultural fungicides (Tai et al., 2002).
Biological Activity Investigations
Investigations into the biological activity of novel compounds are crucial for understanding their potential therapeutic applications. The synthesis and evaluation of arylazothiazole disperse dyes containing selenium, for instance, have revealed not only their utility in dyeing polyester fibers but also their antioxidant, antitumor, and antimicrobial activities, demonstrating the multifaceted applications of chemically synthesized compounds (Khalifa et al., 2015).
Interaction with Biological Receptors
Understanding how synthesized compounds interact with biological receptors is fundamental to drug design. Research on the molecular interaction of antagonist compounds with the CB1 cannabinoid receptor, for example, provides insights into the structural requirements for binding and activity, aiding in the design of more effective therapeutic agents (Shim et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction can inhibit or enhance the target’s activity, resulting in various biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to impact a wide range of biochemical pathways . These pathways can lead to various downstream effects, including the regulation of inflammatory responses, control of cell proliferation, and modulation of immune responses .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular levels .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-11(7-17-20-9)14(18)16-8-13(19-2)10-5-3-4-6-12(10)15/h3-7,13H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHQQSKBWLDFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)



![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)
![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)
![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)
![3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2938682.png)

![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)